Ethyl 6-bromohexanoate
Overview
Description
Ethyl 6-bromohexanoate is an organic compound classified as an ω-bromoacid ester. It is commonly used in organic synthesis due to its reactivity and versatility. The compound has the molecular formula C8H15BrO2 and a molecular weight of 223.11 g/mol . It is a clear, colorless liquid with a density of 1.254 g/mL at 25°C and a boiling point of 128-130°C at 16 mmHg .
Scientific Research Applications
Ethyl 6-bromohexanoate is utilized in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is employed in studies involving carnitine derivatives and their transport mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials.
Safety and Hazards
Ethyl 6-bromohexanoate is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Ethyl 6-bromohexanoate is an ω-bromoacid ester
Mode of Action
It has been used in the preparation of various carnitine derivatives in a carnitine transporter study . It was also used for alkylation of pentane-2,4-dione . Alkylation is a process in which an alkyl group is transferred from one molecule to another. The alkyl group in this compound could potentially interact with its targets, leading to changes in their structure and function.
Biochemical Pathways
Given its use in the preparation of carnitine derivatives , it might be involved in lipid metabolism pathways where carnitine plays a crucial role.
Result of Action
Its role in the synthesis of carnitine derivatives suggests that it may influence cellular energy metabolism, given carnitine’s role in transporting fatty acids into mitochondria for beta-oxidation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a sealed container in a dry environment . Exposure to moist air or water might affect its stability and efficacy . Furthermore, it should be handled under a chemical fume hood , indicating that its volatility could potentially affect its action and stability.
Biochemical Analysis
Biochemical Properties
It is known that it has been used in the preparation of various carnitine derivatives . Carnitine is a molecule that plays a crucial role in energy production by transporting long-chain fatty acids into the mitochondria where they are oxidized to produce energy .
Cellular Effects
Given its use in the preparation of carnitine derivatives , it may influence cellular processes related to energy production and fatty acid metabolism.
Molecular Mechanism
Given its use in the preparation of carnitine derivatives , it may be involved in the transport of long-chain fatty acids into the mitochondria, a crucial step in cellular energy production.
Temporal Effects in Laboratory Settings
It is noted that Ethyl 6-bromohexanoate may darken in storage .
Metabolic Pathways
Given its use in the preparation of carnitine derivatives , it may be involved in the metabolism of long-chain fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-bromohexanoate can be synthesized through the esterification of 6-bromohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of 6-bromohexanoic acid with ethanol in large reactors. The reaction mixture is then subjected to distillation to remove excess ethanol and isolate the desired ester .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromohexanoate primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom. It can also participate in ester hydrolysis and reduction reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with this compound under mild to moderate conditions to replace the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed using aqueous acid or base to yield 6-bromohexanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted hexanoates depending on the nucleophile used.
Ester Hydrolysis: Yields 6-bromohexanoic acid and ethanol.
Reduction: Produces 6-bromohexanol.
Comparison with Similar Compounds
- Ethyl 4-bromobutyrate
- Ethyl 7-bromoheptanoate
- 6-Bromohexanoic acid
- Ethyl 5-bromovalerate
Comparison: Ethyl 6-bromohexanoate is unique due to its specific chain length and the position of the bromine atom, which influences its reactivity and the types of reactions it undergoes. Compared to shorter or longer chain bromoesters, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 6-bromohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBULVYHTICWKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180236 | |
Record name | Ethyl 6-bromohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25542-62-5 | |
Record name | Ethyl 6-bromohexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25542-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-bromohexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025542625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 6-bromohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6-bromohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.790 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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